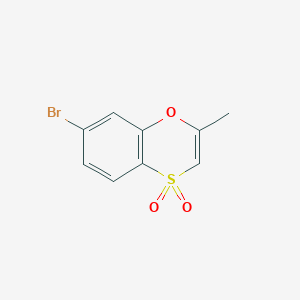
7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and the benzoxathiine ring system imparts unique chemical properties to this compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone derivatives with sulfur-containing reagents under specific conditions. For example, mesylation of 2-hydroxyacetophenones followed by intramolecular cyclization can yield the desired benzoxathiine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of readily available raw materials, efficient catalysts, and environmentally friendly solvents. The goal is to achieve high yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the benzoxathiine ring can undergo oxidation or reduction, leading to different oxidation states and derivatives.
Cyclization and Ring-Opening: The benzoxathiine ring can participate in cyclization and ring-opening reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoxathiine derivatives, while oxidation and reduction reactions can produce different oxidation states of the sulfur atom.
Scientific Research Applications
7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antibacterial agents, and inhibitors of specific enzymes.
Materials Science: The unique electronic properties of the benzoxathiine ring system make this compound useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving sulfur and oxygen atoms.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-2-methyl-1,4-benzoxathiine 4,4-dioxide include:
2,3-Dihydro-1,4-benzoxathiine Derivatives: These compounds share the benzoxathiine ring system but differ in their substitution patterns and oxidation states.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound contains a similar brominated benzothiadiazole ring system.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and the benzoxathiine ring system. This combination imparts unique chemical properties, such as reactivity and electronic characteristics, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7BrO3S |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
7-bromo-2-methyl-1,4λ6-benzoxathiine 4,4-dioxide |
InChI |
InChI=1S/C9H7BrO3S/c1-6-5-14(11,12)9-3-2-7(10)4-8(9)13-6/h2-5H,1H3 |
InChI Key |
GMHFVMMSWDQAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


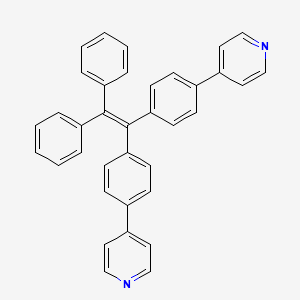
![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)
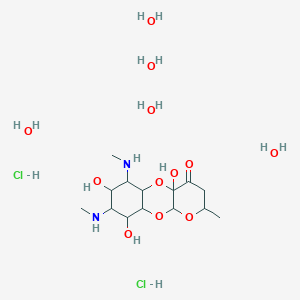
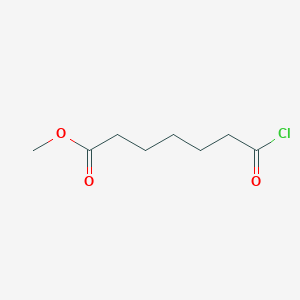
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)
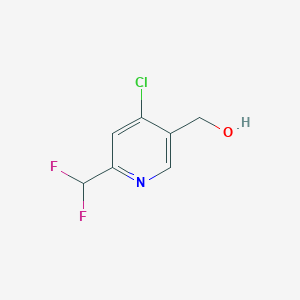
![2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)
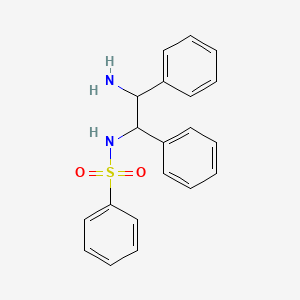
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
